molecular formula C10H14N2 B1387589 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine CAS No. 72232-25-8

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Cat. No. B1387589
CAS RN: 72232-25-8
M. Wt: 162.23 g/mol
InChI Key: DAEJBLXGXUDKSD-UHFFFAOYSA-N
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Description

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a chemical compound with the molecular formula C10H14N2 . It is a derivative of the quinoline family and has been shown to be an agonist of the 5HT2C receptor . It has minimal activity in vivo .


Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been developed through a solid-phase strategy . The G-protein coupled receptor-targeted (GPCR-targeted) scaffolds were synthesized in a six-step solution-phase process, immobilized on the acid-labile FMPB-AM resin, and further functionalized through acylation, sulfonation, reductive amination, alkylation, and Suzuki or Buchwald−Hartwig cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is characterized by a benzazepine nucleus with an amino group at the 8-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives include acylation, sulfonation, reductive amination, alkylation, and Suzuki or Buchwald−Hartwig cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine include a molecular weight of 162.23 g/mol. Further details about its physical and chemical properties are not available in the sources.

Future Directions

The development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR) has been reported, using a series of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues . This suggests potential future directions in the development of imaging agents and therapeutic targets for several neurological disorders .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEJBLXGXUDKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658461
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine

CAS RN

72232-25-8
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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